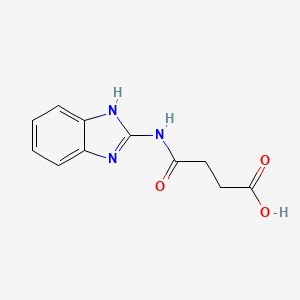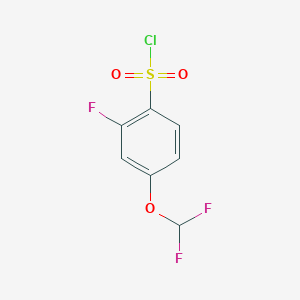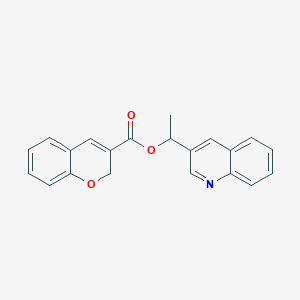
1-(Quinolin-3-yl)ethyl 2H-chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Quinolin-3-yl)ethyl 2H-chromene-3-carboxylate is a complex organic compound that combines the structural features of quinoline and chromene Quinoline is a heterocyclic aromatic organic compound with a double-ring structure, while chromene is a benzopyran derivative
準備方法
The synthesis of 1-(Quinolin-3-yl)ethyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the quinoline and chromene precursors. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
化学反応の分析
1-(Quinolin-3-yl)ethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be used to modify the quinoline or chromene rings, typically employing reagents such as sodium borohydride or lithium aluminum hydride.
科学的研究の応用
1-(Quinolin-3-yl)ethyl 2H-chromene-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
作用機序
The mechanism of action of 1-(Quinolin-3-yl)ethyl 2H-chromene-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The quinoline and chromene moieties can interact with these targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects .
類似化合物との比較
1-(Quinolin-3-yl)ethyl 2H-chromene-3-carboxylate can be compared with other compounds that contain quinoline or chromene structures:
Quinoline Derivatives: Compounds such as quinine and chloroquine are well-known for their medicinal properties, particularly as antimalarial agents.
Chromene Derivatives: Compounds like coumarin and its derivatives are known for their anticoagulant and anti-inflammatory properties.
The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities and chemical reactivity compared to its individual components .
特性
分子式 |
C21H17NO3 |
|---|---|
分子量 |
331.4 g/mol |
IUPAC名 |
1-quinolin-3-ylethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C21H17NO3/c1-14(17-10-15-6-2-4-8-19(15)22-12-17)25-21(23)18-11-16-7-3-5-9-20(16)24-13-18/h2-12,14H,13H2,1H3 |
InChIキー |
BSKOPASZEVQNPW-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC2=CC=CC=C2N=C1)OC(=O)C3=CC4=CC=CC=C4OC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


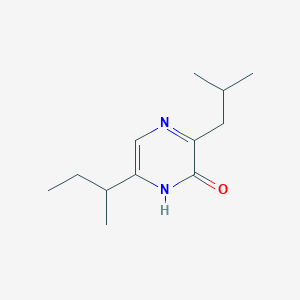
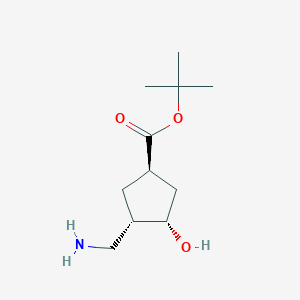

![7-((2S,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B12937099.png)

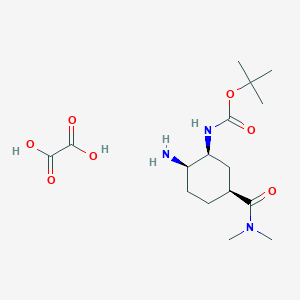
![Ethyl 2-amino-7-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12937113.png)
![4-Chloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B12937114.png)
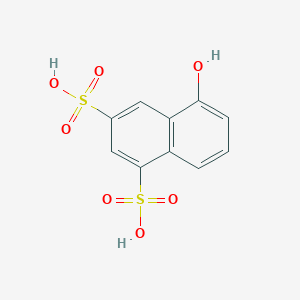
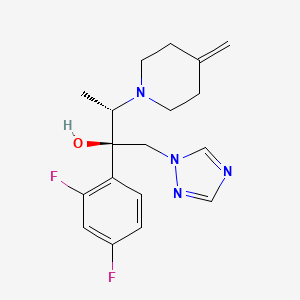
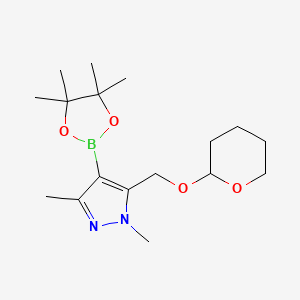
![[(1R)-2-amino-1-phenylethyl]dimethylamine](/img/structure/B12937150.png)
